Superior Cellular Potency in Aβ42 Reduction vs. Tarenflurbil and CHF5074
(Rac)-BIIB042 demonstrates substantially greater potency in reducing Aβ42 levels compared to earlier NSAID-derived γ-secretase modulators. In CHO cell assays, (Rac)-BIIB042 reduces Aβ42 with an EC₅₀ of 0.17 μM, representing a ~1,765-fold improvement over tarenflurbil (EC₅₀ = 300 μM) and a ~235-fold improvement over CHF5074 (EC₅₀ = 40 μM) [1].
| Evidence Dimension | Cellular potency for Aβ42 reduction |
|---|---|
| Target Compound Data | EC₅₀ = 0.17 μM |
| Comparator Or Baseline | Tarenflurbil (EC₅₀ = 300 μM); CHF5074 (EC₅₀ = 40 μM) |
| Quantified Difference | ~1,765-fold vs. tarenflurbil; ~235-fold vs. CHF5074 |
| Conditions | CHO cells overexpressing APP V717 mutant; 17 hr incubation; ELISA detection [1] |
Why This Matters
Higher potency enables lower dosing in vivo, reducing compound consumption per experiment and minimizing formulation-related variability.
- [1] Peng H, Talreja T, Xin Z, Cuervo JH, Kumaravel G, Humora MJ, et al. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator. ACS Med Chem Lett. 2011;2(10):786-91. View Source
